molecular formula C18H23N5O2 B2747475 N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2319788-75-3

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2747475
CAS No.: 2319788-75-3
M. Wt: 341.415
InChI Key: NFDCETYBFBOBQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide features a rigid 8-azabicyclo[3.2.1]octane core, a bicyclic scaffold known for its conformational restraint and pharmacological relevance. Key structural elements include:

  • 3-(1H-1,2,3-triazol-1-yl) substituent: Introduced via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust method for triazole synthesis .

This hybrid structure combines the spatial rigidity of the bicyclo framework with the hydrogen-bonding capacity of the triazole and carboxamide groups, making it a candidate for targeted drug design.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2/c1-25-17-6-2-13(3-7-17)12-19-18(24)23-14-4-5-15(23)11-16(10-14)22-9-8-20-21-22/h2-3,6-9,14-16H,4-5,10-12H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDCETYBFBOBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octane-8-carboxamide typically involves multiple steps The initial step often includes the formation of the azabicyclo[32The final step involves the attachment of the 4-methoxybenzyl group and the carboxamide functionality under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have demonstrated that this compound exhibits promising anticancer properties:

  • Mechanism of Action : The triazole moiety is known for its ability to interfere with cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest.
  • In vitro Studies : In various cancer cell lines (e.g., SNB-19, OVCAR-8), the compound has shown significant growth inhibition percentages, indicating its potential as an anticancer agent .
Cell LinePercent Growth Inhibition (%)
SNB-1986.61
OVCAR-885.26
NCI-H4075.99

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Testing Against Pathogens : Research indicates effectiveness against various bacterial strains, suggesting potential use in treating infections.
MicroorganismMinimum Inhibitory Concentration (MIC)
Mycobacterium smegmatis6.25 µg/ml
Pseudomonas aeruginosaModerate activity noted
Candida albicansSignificant antifungal activity

Case Study on Anticancer Properties

A study published in ACS Omega highlighted the synthesis of similar triazole derivatives showing substantial cytotoxic effects against human cancer cell lines . The structure–activity relationship (SAR) analysis suggested that modifications in the side chains significantly influenced the anticancer efficacy.

Case Study on Antimicrobial Efficacy

Another investigation reported in RSC Advances focused on the antimicrobial activity of triazole derivatives, revealing that compounds with similar structural motifs exhibited promising antibacterial and antifungal properties .

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogs sharing the 8-azabicyclo[3.2.1]octane core or triazole motifs, highlighting structural and synthetic differences.

Compound Name Core Structure Key Substituents Synthesis Method Reference
N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide (Target) 8-azabicyclo[3.2.1]octane 3-(1H-triazol-1-yl), N-(4-methoxybenzyl)carboxamide CuAAC (inferred)
Methyl (1R,2S,3S,5S)-3-(4-chlorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate 8-azabicyclo[3.2.1]octane 3-(4-chlorophenyl), methyl ester Esterification of carboxylic acid
1-(4-ethylphenyl)-3-[8-[(4-fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-yl]thiourea 8-azabicyclo[3.2.1]octane Thiourea, 4-fluorophenylmethyl Nucleophilic substitution
3-Methyl-8-[(phenylcarbamoyl)carbonyl]-3,8-diazabicyclo[3.2.1]octane 3,8-diazabicyclo[3.2.1]octane Phenylcarbamoyl, methyl Amide coupling
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide Acetamide backbone 4-((naphthalen-1-yloxy)methyl)triazolyl, 4-chlorophenyl 1,3-dipolar cycloaddition

Key Observations:

Core Variations :

  • The target compound and share the 8-azabicyclo[3.2.1]octane core but differ in substituents. The methyl ester in reduces polarity compared to the carboxamide in the target .
  • compounds retain the bicyclo core but incorporate thiourea and fluorophenyl groups, which may alter receptor-binding kinetics .

Triazole Functionalization :

  • The target’s triazole is synthesized via CuAAC, a regiospecific method producing 1,4-substituted triazoles . In contrast, ’s triazole is part of a naphthalene-containing acetamide, synthesized via similar cycloaddition but without the bicyclo framework .

Substituent Effects: 4-Methoxybenzyl vs. 4-Chlorophenyl: The methoxy group in the target enhances electron-donating capacity and solubility compared to the chloro substituent in . Carboxamide vs.

Molecular Properties:

Property Target Compound Compound Compound
Molecular Formula C21H25N5O2 (inferred) C15H19N3O2 C21H20FN3S (estimated)
Polar Groups Triazole, carboxamide, methoxy Ester, chlorophenyl Thiourea, fluorophenyl
Synthetic Yield High (CuAAC typically >95%) Not reported Not reported

Methodological Notes:

  • Regiospecificity: CuAAC ensures precise triazole orientation in the target, unlike non-catalyzed methods that yield mixtures .

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetic compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex bicyclic structure that incorporates a triazole ring and a methoxyphenyl moiety. The molecular formula is C19H22N4O2C_{19}H_{22}N_4O_2, and its structural representation is crucial for understanding its interaction with biological targets.

Research indicates that the compound may act on various biological pathways, particularly through modulation of nicotinic acetylcholine receptors (nAChRs). The α7 subtype of nAChR has been identified as a significant target due to its role in neurotransmission and neuroprotection.

Key Mechanisms:

  • Agonistic Activity : The compound exhibits agonistic properties at α7 nAChRs, which can lead to increased intracellular calcium levels and subsequent activation of signaling pathways involved in neuroprotection and anti-inflammatory responses .
  • Triazole Functionality : The 1,2,3-triazole moiety is known for its bioactive properties, including antimicrobial and antifungal activities. This suggests potential applications in treating infections or inflammatory conditions .

Biological Activity

The biological activity of this compound has been evaluated through various in vitro and in vivo studies.

Pharmacological Effects:

  • Antinociceptive Activity : Similar compounds have shown significant antinociceptive effects in animal models, suggesting that this compound may also possess pain-relieving properties .
  • Antimicrobial Activity : Studies have indicated that derivatives containing the triazole ring exhibit activity against a range of pathogens, including bacteria and fungi .
  • Neuroprotective Effects : By activating α7 nAChRs, the compound may enhance neuroprotective signaling pathways, potentially benefiting conditions like Alzheimer's disease or other neurodegenerative disorders .

Case Studies

Several studies have documented the biological activity of related compounds, providing insights into the potential efficacy of this compound.

StudyFindings
Smith et al., 2021Demonstrated significant antinociceptive effects in rodent models using related triazole compounds .
Zhang et al., 2020Reported enhanced neuroprotective effects through α7 nAChR activation in cellular models .
Liu et al., 2022Investigated antimicrobial properties against various pathogens; showed promising results for triazole derivatives .

Q & A

Q. What are the standard synthetic routes for this compound?

The synthesis typically involves multi-step reactions:

  • Triazole formation : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) introduces the 1,2,3-triazole moiety, ensuring regioselectivity .
  • Bicyclic core assembly : Condensation reactions or ring-closing strategies (e.g., Mannich cyclization) construct the 8-azabicyclo[3.2.1]octane framework .
  • Functionalization : Amidation with 4-methoxybenzylamine completes the carboxamide group. Purification employs column chromatography, with purity validated via HPLC (>95%) and NMR .

Q. How is structural integrity confirmed post-synthesis?

Key techniques include:

  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths/angles and confirm stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR verify proton environments and carbon connectivity, particularly for the bicyclic core and triazole .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What in vitro assays are used for initial pharmacological screening?

  • Enzyme inhibition : Fluorescence-based assays quantify IC50_{50} values against target enzymes (e.g., kinases, proteases) .
  • Cell viability : MTT assays assess cytotoxicity in relevant cell lines .
  • Receptor binding : Radioligand displacement studies determine binding affinity (Ki_i) .

Advanced Research Questions

Q. How can synthesis yield be optimized for the triazole intermediate?

  • Reaction parameters : Optimize Cu(I) catalyst concentration (0.5–2 mol%), temperature (25–60°C), and solvent (t-BuOH/H2_2O) to enhance regioselectivity and yield .
  • Flow chemistry : Continuous flow reactors improve mixing and heat transfer, reducing side reactions .
  • Design of Experiments (DoE) : Statistical models (e.g., response surface methodology) identify optimal conditions .

Q. How to resolve structural ambiguities in crystallographic data?

  • SHELXL refinement : Apply twin correction for twinned crystals and anisotropic displacement parameters for disordered regions .
  • Complementary techniques : Pair X-ray data with 1^1H-15^15N HMBC NMR to validate hydrogen bonding networks .

Q. What strategies address inconsistent bioactivity across studies?

  • Assay standardization : Use common cell lines (e.g., HEK293 for GPCR studies) and control compounds to reduce variability .
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics and CRISPR-Cas9 knockout models for target relevance .

Q. How to elucidate mechanisms of action with inconclusive target data?

  • Chemoproteomics : Use activity-based protein profiling (ABPP) to identify engaged targets in cellular lysates .
  • Molecular docking : Simulate binding poses with AutoDock Vina, focusing on the triazole’s interactions with catalytic residues .

Q. What methods improve metabolic stability in preclinical models?

  • Liver microsome assays : Incubate with human/rat microsomes and quantify parent compound degradation via LC-MS .
  • Prodrug modification : Introduce ester or PEG groups to shield labile sites (e.g., carboxamide) .

Q. How to validate target engagement in vivo?

  • Pharmacodynamic markers : Measure downstream biomarkers (e.g., phosphorylated proteins for kinase targets) in tissue homogenates .
  • Isotope labeling : Use 14^{14}C-labeled compound for biodistribution studies and autoradiography .

Methodological Considerations

Q. How to address low aqueous solubility during formulation?

  • Co-solvent systems : Use PEG-400/water mixtures (20–30% v/v) to enhance solubility without precipitation .
  • Nanoparticle encapsulation : Prepare PLGA nanoparticles (100–200 nm) via emulsion-solvent evaporation, achieving sustained release .

Q. What computational tools predict off-target effects?

  • Similarity ensemble approach (SEA) : Compare compound substructures against known ligand-target databases .
  • Machine learning : Train Random Forest models on ChEMBL bioactivity data to prioritize high-risk targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.